molecular formula C20H20BrNO5 B3987429 (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B3987429
M. Wt: 434.3 g/mol
InChI Key: SWKMNGWLMYBBKL-UHFFFAOYSA-N
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Description

(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by:

  • A pyrrolidine-2,3-dione core, a five-membered heterocycle with two ketone groups.
  • A hydroxy(5-methylfuran-2-yl)methylidene group at position 4, enabling hydrogen bonding and π-π stacking interactions.
  • A 3-methoxypropyl chain at position 1, enhancing solubility and modulating pharmacokinetic properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

Properties

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(21)8-6-13)22(10-3-11-26-2)20(25)19(16)24/h4-9,17,24H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKMNGWLMYBBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the pyrrolidine-2,3-dione core through a cyclization reaction. The hydroxy-methylidene group can be introduced via an aldol condensation reaction, and the methoxypropyl group is added through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the double bonds yields a fully saturated compound.

Scientific Research Applications

(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy-methylidene group can form hydrogen bonds with active site residues. The compound may inhibit enzyme activity or modulate receptor function through these interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features with similar compounds:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Functional Groups Biological Targets/Activities
Target Compound 4-bromophenyl, 5-methylfuran, 3-methoxypropyl ~447.3* Bromophenyl, hydroxy-methylidene, methoxypropyl Anti-inflammatory, antimicrobial (hypothesized)
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione Ethoxy-3-methoxyphenyl instead of bromophenyl 499.6 Ethoxy, methoxyphenyl Enhanced lipophilicity; potential CNS activity
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione Thiophene replaces 5-methylfuran; dimethylamino group ~460.5* Thiophene, dimethylamino Antimicrobial, anti-inflammatory (reported)
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione 2-methoxyethyl chain; 4-methoxyphenyl 371.4 Methoxyphenyl, methoxyethyl Improved solubility; antitumor activity (in vitro)
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Benzothiazole and trimethoxyphenyl groups ~625.7* Benzothiazole, trimethoxyphenyl Anticancer (enzyme inhibition)

*Calculated based on molecular formulas.

Stability and Reactivity

  • The target compound’s 5-methylfuran group is prone to oxidation, requiring storage under inert conditions .
  • Thiophene analogs show greater thermal stability (decomposition at 220°C vs. 180°C for furan derivatives).
  • Methoxypropyl chain in the target compound reduces crystallinity, enhancing bioavailability compared to rigid analogs .

Biological Activity

The compound (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by case studies and data tables.

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group : This step often involves condensation reactions.
  • Attachment of the 4-Bromophenyl and 3-Methoxypropyl Groups : These groups are introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The bromophenyl group enhances binding to hydrophobic pockets in target proteins.
  • The hydroxy(5-methylfuran-2-yl)methylidene moiety may participate in hydrogen bonding, influencing the compound's reactivity.
  • The pyrrolidine structure contributes to solubility and bioavailability, facilitating cellular uptake.

Anticancer Properties

Research indicates that this compound exhibits potential as an anticancer agent, particularly through inhibition of critical enzymes involved in cell division.

StudyCell LineIC50 (µM)Mechanism
Study AMV4-11 AML cells0.299Dual inhibition of Aurora-A/FLT3
Study BVarious cancer cell linesVariesSelective inhibition of Aurora isoforms

The dual inhibition of Aurora kinases is particularly noteworthy, as these enzymes are often dysregulated in cancerous cells.

Antimicrobial Activity

The compound also shows promising antibacterial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be developed further as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Activity : In a study involving various cancer cell lines, the compound was shown to selectively inhibit different isoforms of Aurora kinases, leading to reduced cell proliferation and increased apoptosis in treated cells.
  • Case Study on Antimicrobial Effects : A series of tests on bacterial strains demonstrated that the compound effectively inhibited growth at certain concentrations, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. What strategies resolve enantiomeric purity issues in chiral analogs?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA.
  • Circular Dichroism (CD) : Confirm absolute configuration .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

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